Cas no 67333-08-8 (2-(4-Ethylphenoxy)ethylamine)

2-(4-Ethylphenoxy)ethylamine is a versatile amine derivative featuring an ethylphenoxyethyl backbone, making it valuable in organic synthesis and pharmaceutical applications. Its structure combines an aromatic ether moiety with a reactive primary amine group, enabling its use as a building block for the preparation of more complex molecules, such as active pharmaceutical ingredients (APIs) or specialty chemicals. The ethyl substitution on the phenyl ring enhances lipophilicity, potentially improving solubility in organic matrices. This compound is particularly useful in nucleophilic substitution reactions, amide formations, and as an intermediate in the synthesis of surfactants or agrochemicals. Proper handling under inert conditions is recommended due to the amine's reactivity.
2-(4-Ethylphenoxy)ethylamine structure
2-(4-Ethylphenoxy)ethylamine structure
Product Name:2-(4-Ethylphenoxy)ethylamine
CAS No:67333-08-8
MF:C10H15NO
MW:165.232202768326
CID:1073598
PubChem ID:2794217
Update Time:2025-11-02

2-(4-Ethylphenoxy)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Ethylphenoxy)ethanamine
    • [2-(4-Ethylphenoxy)ethyl]amine
    • 2-(4-ethylphenoxy)ethan-1-amine
    • CS-0118956
    • SB75870
    • SCHEMBL16063140
    • AB01323572-02
    • NCGC00329592-01
    • AKOS000146173
    • 67333-08-8
    • EN300-1867088
    • STK895064
    • ALBB-010257
    • G80675
    • 2-(4-Ethylphenoxy)ethylamine
    • MDL: MFCD06654518
    • Inchi: 1S/C10H15NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8,11H2,1H3
    • InChI Key: AQSXXTOBTSMTQT-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 270.0±23.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(4-Ethylphenoxy)ethylamine Security Information

2-(4-Ethylphenoxy)ethylamine Pricemore >>

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Additional information on 2-(4-Ethylphenoxy)ethylamine

Recent Advances in the Study of 2-(4-Ethylphenoxy)ethylamine (CAS: 67333-08-8) in Chemical Biology and Pharmaceutical Research

2-(4-Ethylphenoxy)ethylamine (CAS: 67333-08-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical biology research. This compound, characterized by its phenoxyethylamine structure, has been explored for its bioactivity, particularly in the context of receptor modulation and drug development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, making it a subject of interest for researchers in the field.

One of the key areas of investigation has been the synthesis and optimization of 2-(4-Ethylphenoxy)ethylamine. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug discovery. Recent publications highlight the use of advanced catalytic methods and green chemistry principles to achieve efficient and sustainable production of this compound. These advancements not only enhance the scalability of its synthesis but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

In pharmacological studies, 2-(4-Ethylphenoxy)ethylamine has shown promise as a modulator of certain neurotransmitter receptors. Preliminary in vitro and in vivo experiments suggest that it may interact with adrenergic and serotonin receptors, indicating potential applications in neurological and psychiatric disorders. For instance, a 2023 study demonstrated its affinity for α-adrenergic receptors, which could pave the way for developing new treatments for hypertension and anxiety disorders. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Another emerging area of interest is the compound's role in chemical biology, particularly in the design of probes and tool compounds. Its structural features make it a versatile scaffold for developing selective ligands that can be used to study receptor function and signaling pathways. Recent work has explored its incorporation into fluorescent probes and photoaffinity labels, enabling researchers to visualize and track receptor interactions in real time. These tools are invaluable for advancing our understanding of complex biological systems and identifying new drug targets.

Despite these promising developments, challenges remain in the clinical translation of 2-(4-Ethylphenoxy)ethylamine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing. Recent efforts have focused on structural modifications to enhance its pharmacokinetic properties while retaining its bioactivity. Collaborative research between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock its full therapeutic potential.

In conclusion, 2-(4-Ethylphenoxy)ethylamine (CAS: 67333-08-8) represents a compelling area of research in chemical biology and pharmaceutical science. Its unique structure and bioactivity profile offer numerous opportunities for drug discovery and tool development. As synthetic methods improve and our understanding of its pharmacological effects deepens, this compound is poised to play a significant role in addressing unmet medical needs. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.

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